N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Microwave-assisted synthesis has also been employed to obtain benzofuran derivatives with high efficiency .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale cyclization reactions using transition-metal catalysis . The use of microwave-assisted synthesis in industrial settings is also gaining popularity due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . The compound may also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anticancer properties.
Uniqueness
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide stands out due to its unique structural features and diverse biological activities. Unlike some other benzofuran derivatives, it exhibits a broader range of applications in both medicine and industry .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-15-6-8-17(9-7-15)22(24)23-19-12-10-16(11-13-19)21-14-18-4-2-3-5-20(18)25-21/h2-14H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERGHBLZMQIOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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